8-(E)-Benzylidene-5,6,7,8-tetrahydro-2-mercapto-4-(trifluoromethyl)quinazoline
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Overview
Description
Preparation Methods
The synthesis of 8-(E)-Benzylidene-5,6,7,8-tetrahydro-2-mercapto-4-(trifluoromethyl)quinazoline involves several steps. Traditional synthetic methods for quinazoline derivatives include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis . These methods are fundamental for the synthesis of this important heterocyclic compound.
Chemical Reactions Analysis
Quinazoline derivatives undergo various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include transition metal catalysts, microwave irradiation, and specific solvents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Quinazoline derivatives, including 8-(E)-Benzylidene-5,6,7,8-tetrahydro-2-mercapto-4-(trifluoromethyl)quinazoline, have significant applications in medicinal chemistry. They exhibit a broad spectrum of biological activities, such as anti-cancer, anti-inflammatory, antibacterial, and antiviral properties . These compounds are also used in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of quinazoline derivatives involves their interaction with specific molecular targets and pathways. For instance, some quinazoline derivatives inhibit the activity of enzymes or receptors involved in disease processes . The exact mechanism of action of 8-(E)-Benzylidene-5,6,7,8-tetrahydro-2-mercapto-4-(trifluoromethyl)quinazoline would depend on its specific structure and the biological system it interacts with .
Comparison with Similar Compounds
Similar compounds to 8-(E)-Benzylidene-5,6,7,8-tetrahydro-2-mercapto-4-(trifluoromethyl)quinazoline include other quinazoline derivatives such as N-aryl-2-trifluoromethyl-quinazoline-4-amine . These compounds share a similar quinazoline core but differ in their substituents, which can affect their biological activity and applications . The uniqueness of this compound lies in its specific substituents, which may confer unique properties and applications.
Properties
Molecular Formula |
C16H13F3N2S |
---|---|
Molecular Weight |
322.3 g/mol |
IUPAC Name |
(8E)-8-benzylidene-4-(trifluoromethyl)-3,5,6,7-tetrahydroquinazoline-2-thione |
InChI |
InChI=1S/C16H13F3N2S/c17-16(18,19)14-12-8-4-7-11(13(12)20-15(22)21-14)9-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H,20,21,22)/b11-9+ |
InChI Key |
XFQBNFKTRWRNFT-PKNBQFBNSA-N |
Isomeric SMILES |
C1C/C(=C\C2=CC=CC=C2)/C3=NC(=S)NC(=C3C1)C(F)(F)F |
Canonical SMILES |
C1CC(=CC2=CC=CC=C2)C3=NC(=S)NC(=C3C1)C(F)(F)F |
Origin of Product |
United States |
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